3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 109535-73-1
VCID: VC21258365
InChI: InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
SMILES: CC1(C2=C(NC1=O)N=CC=C2)C
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

CAS No.: 109535-73-1

VCID: VC21258365

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one - 109535-73-1

Description

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and biological activities. This compound features a pyrrolo[2,3-B]pyridine core with dimethyl groups at the 3-position, which enhance its chemical stability and biological efficacy.

Molecular Characteristics

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • CAS Number: 109535-73-1

  • InChI Key: CLQOBOAKNXTWQK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminopyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be performed using reagents like potassium permanganate, while reduction involves hydrogen gas in the presence of a palladium catalyst. Substitution reactions occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Mechanism of Action

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one primarily targets Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3. It inhibits these receptors, affecting the FGF–FGFR axis involved in signal transduction pathways that regulate organ development, cell proliferation, migration, angiogenesis, and other processes. The compound also impacts the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways.

Cellular Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells, such as the 4T1 cell line, and induce apoptosis. This makes it a potential candidate for anticancer therapies targeting specific signaling pathways involved in cancer cell proliferation.

Chemistry

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology and Medicine

In biology, this compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases. In medicine, it is explored for its anticancer properties, especially in targeting FGFRs and related signaling pathways.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-oneC₉H₁₀N₂O162.19 g/mol109535-73-1
1H-pyrrolo[2,3-B]pyridineC₇H₆N₂118.14 g/mol-
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridin-2-oneC₇H₈N₂O136.15 g/mol-
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-oneC₉H₉ClN₂O196.63 g/mol1581754-84-8

The presence of dimethyl groups in 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one enhances its chemical stability and biological activity compared to its analogs. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties .

CAS No. 109535-73-1
Product Name 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one
Standard InChI InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12)
Standard InChIKey CLQOBOAKNXTWQK-UHFFFAOYSA-N
SMILES CC1(C2=C(NC1=O)N=CC=C2)C
Canonical SMILES CC1(C2=C(NC1=O)N=CC=C2)C
PubChem Compound 14739553
Last Modified Aug 15 2023

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